molecular formula C9H10N2S B11762886 (2-Methylbenzo[D]thiazol-6-YL)methanamine

(2-Methylbenzo[D]thiazol-6-YL)methanamine

Cat. No.: B11762886
M. Wt: 178.26 g/mol
InChI Key: HBTFKHUVYSGFPW-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS 933734-15-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Chemical Data: • CAS Number: 933734-15-7 • Molecular Formula: C 9 H 10 N 2 S • Molecular Weight: 178.25 g/mol • MDL Number: MFCD18374947 Research Applications & Potential: The benzothiazole core is a significant structural motif in drug discovery. This specific amine-functionalized derivative serves as a versatile building block (synthon) for the synthesis of more complex molecules. Research indicates that analogous 2-aminobenzothiazole derivatives are investigated for a range of activities, including as potential antidiabetic agents through interaction with targets like PPARγ and as key intermediates in the development of central nervous system (CNS) therapeutics . For instance, structurally related compounds have been explored in the design of novel ligands for neurological targets such as the D2 dopamine receptor (D2R), which is relevant for conditions like Parkinson's disease and schizophrenia . The methyl and methanamine substituents on the benzothiazole ring are known to influence the potency and functional selectivity of such pharmacologically active compounds . Usage Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)methanamine

InChI

InChI=1S/C9H10N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3

InChI Key

HBTFKHUVYSGFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 2 Methylbenzo D Thiazol 6 Yl Methanamine

Established Synthetic Pathways and Reaction Mechanisms

The construction of (2-Methylbenzo[d]thiazol-6-yl)methanamine typically follows a convergent synthetic strategy. This involves the initial formation of a functionalized 2-methylbenzothiazole (B86508) core, followed by the elaboration of a substituent at the 6-position into the desired aminomethyl group.

Precursor Synthesis and Derivatization Strategies

The primary route to the 2-methylbenzothiazole scaffold often commences with p-toluidine (B81030). A well-established method involves the reaction of p-toluidine with a thiocyanate (B1210189) source, such as ammonium (B1175870) or potassium thiocyanate, in the presence of an oxidizing agent like bromine or sulfuryl chloride to facilitate the cyclization. vulcanchem.comnih.gov

A key strategic consideration is the introduction of a functional group at the 6-position that can be readily converted to an aminomethyl group. A common and effective approach is to start with 6-nitro-2-methylbenzothiazole. The nitro group serves as a versatile precursor, which can be synthesized by the nitration of 2-methylbenzothiazole or by starting with a nitrated precursor like 4-nitro-p-toluidine. The subsequent reduction of the nitro group to an amine (6-amino-2-methylbenzothiazole) is a crucial step, often achieved with reducing agents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. conicet.gov.arsmolecule.com

From 6-amino-2-methylbenzothiazole, several derivatization pathways can lead to the target compound. However, a more direct approach involves the synthesis of key precursors such as 2-methylbenzo[d]thiazole-6-carbonitrile (B1267053) or 2-methylbenzo[d]thiazole-6-carbaldehyde.

Synthesis of Key Precursors:

2-Methylbenzo[d]thiazole-6-carbonitrile: This precursor can be synthesized from 6-amino-2-methylbenzothiazole via the Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt. Another modern approach involves the palladium-catalyzed C-H functionalization to directly introduce the cyano group. smolecule.com

2-Methylbenzo[d]thiazole-6-carbaldehyde: The synthesis of this aldehyde can be achieved through various methods, including the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. vulcanchem.com The Knoevenagel condensation is a notable reaction where this aldehyde can be utilized, highlighting its synthetic utility. vulcanchem.com

6-(Halomethyl)-2-methylbenzothiazole: Halogenation of the methyl group at the 6-position of a suitable precursor can yield a halomethyl derivative, which is a reactive intermediate for subsequent amination reactions.

The reduction of the nitrile or the reductive amination of the aldehyde are the most direct routes to this compound. The reduction of 2-methylbenzo[d]thiazole-6-carbonitrile can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.comsaskoer.ca Similarly, the reductive amination of 2-methylbenzo[d]thiazole-6-carbaldehyde with an ammonia (B1221849) source and a reducing agent provides a direct pathway to the primary amine.

Another classic method for the synthesis of primary amines is the Gabriel synthesis . This method involves the reaction of potassium phthalimide (B116566) with a primary alkyl halide, in this case, 6-(halomethyl)-2-methylbenzothiazole, followed by hydrazinolysis to release the primary amine. masterorganicchemistry.comrsc.orgyoutube.com This multi-step process offers a reliable way to avoid over-alkylation, a common issue in direct amination of alkyl halides. masterorganicchemistry.com

Optimized Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. For the crucial reduction step of the nitrile or amide precursor, the choice of reducing agent and solvent is critical. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for these transformations, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comsaskoer.calibretexts.orgdavuniversity.org The reaction temperature is often kept low initially and then gradually raised to ensure controlled reduction and minimize side reactions.

Catalytic hydrogenation offers a milder alternative for the reduction of the nitrile group. Catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be effective. The optimization of pressure, temperature, and solvent is key to achieving high conversion and selectivity.

For the reductive amination of the aldehyde, the choice of the reducing agent is crucial to favor the formation of the amine over the corresponding alcohol. Sodium borohydride (B1222165) (NaBH4) and its derivatives are commonly employed in this one-pot reaction.

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more efficient and selective methods for the construction of the benzothiazole (B30560) core and its functionalization.

Transition-Metal Catalyzed Synthesis of Benzothiazole Cores

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzothiazoles. nih.gov Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization strategies offer efficient routes to substituted benzothiazoles. For instance, palladium catalysts can be used for the direct cyanation of the benzothiazole ring, providing a more direct route to the 2-methylbenzo[d]thiazole-6-carbonitrile precursor. smolecule.com

Chemo- and Regioselective Synthesis Techniques

The synthesis of this compound requires precise control over the regiochemistry of substitution on the benzene (B151609) ring. The use of a directing group, such as the nitro group, allows for selective functionalization at the 6-position. Subsequent transformations must be chemoselective, meaning they should react with the intended functional group without affecting other parts of the molecule, such as the 2-methyl group or the thiazole (B1198619) ring.

The reduction of the nitrile or amide at the 6-position using LiAlH4 is a prime example of a chemoselective reaction, as this reagent typically does not reduce the aromatic benzothiazole core under standard conditions. saskoer.ca Similarly, the choice of a mild reducing agent for reductive amination ensures that the aldehyde is converted to the amine without affecting the heterocyclic ring.

Scale-Up Considerations in Academic Synthesis

While many synthetic methods are effective on a small laboratory scale, scaling up production presents its own set of challenges. For the synthesis of this compound in an academic setting, several factors must be considered for larger-scale preparations.

One-pot reactions, such as reductive amination, are advantageous as they reduce the number of work-up and purification steps, saving time and resources. The use of readily available and inexpensive starting materials, such as p-toluidine, is also a key consideration.

The safety and handling of reagents become more critical on a larger scale. For instance, while LiAlH4 is a highly effective reducing agent, its pyrophoric nature requires careful handling and an inert atmosphere, which can be more challenging to maintain in larger reaction vessels. Catalytic hydrogenation, being a milder alternative, might be a more scalable option for the reduction step, although it requires specialized high-pressure equipment.

Purification methods also need to be adapted for larger quantities. Column chromatography, which is common for small-scale purification, can become cumbersome and expensive. Crystallization, if feasible, is often a more practical method for purifying larger batches of the final product or key intermediates.

Below is a table summarizing the key synthetic transformations and the reagents commonly employed:

Transformation Starting Material Reagent(s) Product
Benzothiazole Formationp-ToluidineKSCN, Br2 or SO2Cl22-Amino-6-methylbenzothiazole
Nitration2-MethylbenzothiazoleHNO3, H2SO46-Nitro-2-methylbenzothiazole
Nitro Reduction6-Nitro-2-methylbenzothiazoleSnCl2, HCl or H2/Pd-C6-Amino-2-methylbenzothiazole
Nitrile Formation (Sandmeyer)6-Amino-2-methylbenzothiazole1. NaNO2, HCl 2. CuCN2-Methylbenzo[d]thiazole-6-carbonitrile
Nitrile Reduction2-Methylbenzo[d]thiazole-6-carbonitrileLiAlH4 or H2/Raney NiThis compound
Reductive Amination2-Methylbenzo[d]thiazole-6-carbaldehydeNH3, NaBH4This compound
Gabriel Synthesis6-(Bromomethyl)-2-methylbenzothiazole1. Potassium Phthalimide 2. HydrazineThis compound

Reactivity Profiles and Transformational Chemistry of 2 Methylbenzo D Thiazol 6 Yl Methanamine

Reactions Involving the Primary Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge at the 6-position of the benzothiazole (B30560) ring is a key site for a variety of chemical transformations. Its nucleophilic nature drives its participation in numerous addition and substitution reactions.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile. This reactivity enables it to participate in nucleophilic addition reactions with electrophilic species such as aldehydes and ketones, a foundational step in the formation of imines. masterorganicchemistry.com Furthermore, it can engage in nucleophilic substitution reactions with suitable substrates like alkyl halides or acyl chlorides to yield more complex amine derivatives.

The reaction of (2-Methylbenzo[d]thiazol-6-yl)methanamine with aldehydes or ketones, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

Similarly, the primary amine readily reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. This acylation reaction is a robust and widely used transformation in organic synthesis. The resulting amides are generally less basic and more stable than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Representative Reactions of the Primary Amine Moiety

Reactant Reagent Product Type
This compound Aldehyde/Ketone Imine
This compound Acyl Chloride/Anhydride Amide

While less common for simple primary amines, the amine functionality can, under specific conditions, participate in cycloaddition reactions. For instance, the formation of aziridines can be considered a form of [2+1] cycloaddition. More complex cycloadditions can be envisaged with appropriate unsaturated partners, although such reactivity is highly dependent on the specific reaction conditions and the nature of the substrates involved.

Functionalization of the Benzothiazole Heterocycle

The benzothiazole ring system possesses its own distinct reactivity, which can be exploited to introduce new functional groups.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product
Nitration HNO₃, H₂SO₄ Nitro-(2-methylbenzo[d]thiazol-6-yl)methanamine
Bromination Br₂, FeBr₃ Bromo-(2-methylbenzo[d]thiazol-6-yl)methanamine
Sulfonation SO₃, H₂SO₄ This compound sulfonic acid

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic scaffolds. researchgate.netorganic-chemistry.org For benzothiazoles, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. researchgate.netorganic-chemistry.org These methods can enable the introduction of various substituents at specific positions of the benzothiazole nucleus, often with high regioselectivity that can be complementary to classical electrophilic substitution reactions. For instance, palladium, rhodium, or iridium catalysts have been employed for the direct arylation, alkylation, or borylation of C-H bonds in related heterocyclic systems. diva-portal.org The application of these strategies to this compound could provide novel pathways for the synthesis of new derivatives.

Metal-Mediated Cross-Coupling Reactions at the Benzothiazole Core

The benzothiazole ring system is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the functionalization of C-H or C-Halogen bonds on the aromatic ring. While specific literature on the direct cross-coupling of this compound is not extensively detailed, the reactivity of the broader class of benzothiazole derivatives provides a strong indication of the potential transformations.

Palladium- and nickel-based catalytic systems are prominently used for such modifications. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a widely employed method for aryl-aryl bond formation. In the context of our target molecule, a precursor such as a halogenated this compound could be coupled with various boronic acids or esters to introduce a diverse range of substituents at the benzothiazole core. Research on related 2-amino-6-bromobenzothiazoles has demonstrated successful Suzuki cross-coupling reactions with various aryl boronic acids, yielding 6-aryl-2-aminobenzothiazole derivatives in moderate to excellent yields. researchgate.netsemanticscholar.org This suggests a high probability of success for similar reactions on the this compound scaffold, provided the aminomethyl group is appropriately protected if necessary.

Another key reaction is the direct C-H arylation, which circumvents the need for pre-functionalized starting materials. Palladium catalysts have been shown to effectively catalyze the C-H arylation of thiazoles, with regioselectivity being controlled by the choice of ligands and bases. nih.gov This approach could potentially be applied to directly functionalize the benzothiazole core of this compound, offering a more atom-economical route to novel derivatives.

Nickel-catalyzed cross-coupling reactions also present a viable alternative, particularly for C-S bond cleavage and the formation of 2-substituted benzothiazoles. rsc.org While this specific reaction is at the 2-position, it highlights the utility of nickel catalysts in modifying the benzothiazole scaffold.

The following table summarizes representative metal-mediated cross-coupling reactions on benzothiazole derivatives, which can be considered analogous to potential reactions for this compound.

Catalyst SystemReactant 1Reactant 2Product TypeReference
Pd(PPh₃)₄ / K₃PO₄2-Amino-6-bromobenzothiazoleArylboronic acid2-Amino-6-arylbenzothiazole researchgate.netsemanticscholar.org
Pd(OAc)₂ / PPh₃ / NaOtBuThiazole (B1198619)Aryl halideC2-Arylthiazole nih.gov
NiCl₂(dppf) / 2,2'-bipyridine2-Methylthiobenzo[d]thiazoleArylaluminum reagent2-Arylbenzo[d]thiazole rsc.org

This table presents examples from the literature on related benzothiazole compounds to illustrate the potential for metal-mediated cross-coupling reactions.

Selective Derivatization for Structure-Function Elucidation

The selective derivatization of this compound is a critical step in understanding its structure-activity relationships (SAR). Both the primary amine and the benzothiazole core can be modified to probe interactions with biological targets.

The primary aminomethyl group is a key handle for derivatization. Standard organic transformations such as acylation to form amides, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines, are readily applicable. researchgate.netmasterorganicchemistry.com These reactions allow for the introduction of a wide array of functional groups, altering properties like polarity, hydrogen bonding capacity, and steric bulk. For example, the synthesis of a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been reported, where the amide linkage was crucial for their biological activity. mdpi.com This highlights the importance of the derivatization of amine functionalities in benzothiazole-containing compounds for modulating their biological profiles.

Reductive amination, in particular, is a versatile method for creating diverse amine libraries. pearson.comucla.edu By reacting this compound with a variety of carbonyl compounds in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, a wide range of substituted amines can be synthesized.

The following table outlines common derivatization reactions that can be applied to the aminomethyl group of this compound for SAR studies.

Reaction TypeReagentFunctional Group IntroducedPotential for SAR Studies
AcylationAcyl chloride or anhydrideAmideModulates hydrogen bonding and steric hindrance.
SulfonylationSulfonyl chlorideSulfonamideIntroduces a strongly electron-withdrawing group, alters polarity.
Reductive AminationAldehyde or Ketone / Reducing AgentSecondary or Tertiary AmineAllows for the introduction of a wide variety of alkyl or aryl substituents.
Urea/Thiourea FormationIsocyanate or IsothiocyanateUrea or ThioureaIntroduces additional hydrogen bond donors and acceptors.

This table provides a summary of potential derivatization strategies for the primary amine of this compound based on standard organic chemistry principles.

Computational and Theoretical Investigations of 2 Methylbenzo D Thiazol 6 Yl Methanamine and Its Derivatives

Quantum Chemical Studies: Electronic Structure and Reactivity Prediction

Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of (2-Methylbenzo[d]thiazol-6-yl)methanamine and its analogs.

DFT calculations are a powerful tool for elucidating the electronic characteristics of molecules. For benzothiazole (B30560) derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov These calculations provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule; a larger gap suggests higher stability. nih.gov For instance, in a study on related benzimidazole (B57391) derivatives, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, providing a measure of its electronic stability. nih.gov

The charge distribution within the this compound molecule can also be determined using DFT. This analysis helps in identifying electrophilic and nucleophilic sites, which is fundamental for understanding its reaction mechanisms.

Table 1: Calculated Electronic Properties of a Related Benzimidazole Derivative

Parameter Value
HOMO Energy Not specified in search results
LUMO Energy Not specified in search results
HOMO-LUMO Gap 4.9266 eV nih.gov

Note: Data is for a structurally related benzimidazole derivative, C13H13N3O, and is used here as an illustrative example.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its derivatives over time. These simulations can reveal how the molecule samples different conformations in a given environment, such as in solution. MD is also instrumental in studying intermolecular interactions, for instance, how the molecule might bind to a protein. In studies of related thiazole (B1198619) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the key interactions driving the binding process. nih.gov

Computational Approaches to Structure-Reactivity Relationships

By combining quantum chemical calculations and other computational tools, it is possible to establish structure-reactivity relationships (SRRs). These relationships help in understanding how modifications to the chemical structure of this compound affect its reactivity. For example, introducing electron-donating or electron-withdrawing groups at different positions on the benzothiazole ring can alter the electron density distribution and, consequently, the molecule's reactivity. Studies on benzothiazole derivatives have explored how different substituents impact their biological activities, providing a basis for rational drug design. niscair.res.inbiointerfaceresearch.com

In Silico Screening and Virtual Ligand Design Principles

In silico screening and virtual ligand design are powerful computational techniques used to identify promising drug candidates from large libraries of virtual compounds. For derivatives of this compound, these methods can be used to predict their binding affinity to specific biological targets. Molecular docking, a key component of in silico screening, predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This information can be used to design new derivatives with improved potency and selectivity. For example, molecular docking studies on thiazole derivatives have successfully identified compounds with high binding affinities to targets like tubulin. nih.gov The design of novel hybrids, such as linking benzothiazole to other heterocyclic moieties like thiazole, is an approach that has been explored to create new potent inhibitors. biointerfaceresearch.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound hydrochloride bldpharm.com
6-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride sigmaaldrich.com
2-Methylbenzo[d]thiazol-6-amine ambeed.com
(6-Bromobenzo[d]thiazol-2-yl)methanamine sigmaaldrich.com
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides nih.gov
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one nih.gov
(4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone niscair.res.in
(4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone niscair.res.in
6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole nih.gov
N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine (B1209239) researchgate.net
4-([1,1′-Biphenyl]-4-yl)-2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)thiazole nih.gov

Applications As a Scaffold in Medicinal Chemistry and Drug Discovery Research

The utility of the (2-Methylbenzo[d]thiazol-6-yl)methanamine scaffold in drug discovery is rooted in the inherent properties of the benzothiazole (B30560) ring system and the strategic placement of the methyl and methanamine groups. These features provide a foundation for the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netjchemrev.com

Design Rationale for Benzothiazole Methanamine Scaffolds in Bioactive Compounds: Strategic Integration into Privileged Scaffolds

The benzothiazole core is considered a privileged scaffold due to its ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. researchgate.netnih.gov The 2-methyl group provides a point of steric influence and can contribute to hydrophobic interactions within a binding pocket. The key feature of this compound is the methanamine group at the 6-position. This primary amine serves as a crucial handle for chemical modification, allowing for the introduction of a wide variety of substituents to explore the chemical space around the core scaffold. This strategic placement enables the synthesis of libraries of compounds with diverse physicochemical properties, enhancing the probability of identifying potent and selective ligands for specific biological targets. The amenability of the amino group to form salts can also be exploited to improve the aqueous solubility and pharmacokinetic profiles of the resulting drug candidates.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.net For the this compound scaffold, a pharmacophore model would typically include a hydrogen bond donor (from the amine), a hydrophobic feature (the benzothiazole ring and methyl group), and potentially aromatic ring features. researchgate.net By analyzing the structures of known active compounds containing the benzothiazole scaffold, medicinal chemists can develop hypotheses about the key interactions required for binding to a particular receptor or enzyme. This information can then be used to guide the design of new derivatives of this compound with improved potency and selectivity. Ligand-based design strategies, which rely on the knowledge of molecules that bind to a target, can leverage the structural information from existing benzothiazole-based inhibitors to design novel compounds based on the this compound core.

Derivatization Strategies for Targeted Biological Activity

The primary amine of this compound is a versatile functional group that allows for a multitude of derivatization strategies aimed at achieving specific biological activities. These modifications are central to establishing structure-activity relationships and generating libraries of compounds for lead discovery.

Structure-Activity Relationship (SAR) Studies via Chemical Modification (In Vitro Focus)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For derivatives of this compound, SAR studies would involve systematically altering the substituents attached to the methanamine nitrogen. For instance, acylation of the amine to form amides, sulfonamides, or ureas can introduce a variety of functional groups and explore different hydrogen bonding patterns and steric interactions within a target's binding site.

A pertinent example can be drawn from studies on related 2-methylbenzothiazole (B86508) derivatives as inhibitors of monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters. While not directly using the 6-methanamine scaffold, a study on 2-methylbenzo[d]thiazole derivatives revealed key SAR insights. In this research, various substituents were introduced at different positions of the benzothiazole ring. The in vitro inhibitory activities against human MAO-A and MAO-B were then determined. The results, as summarized in the table below, demonstrate how subtle changes in substitution can significantly impact potency and selectivity.

In Vitro Inhibitory Activity of 2-Methylbenzothiazole Derivatives Against MAO-A and MAO-B
CompoundSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
4a6-((4-fluorobenzyl)oxy)-2-methylbenzo[d]thiazole> 1000.017> 5882
4d6-((2,4-dichlorobenzyl)oxy)-2-methylbenzo[d]thiazole> 1000.0046> 21739
5e2-methyl-6-((4-(trifluoromethyl)benzyl)oxy)benzo[d]thiazole0.1320.005324.9

Data adapted from a study on 2-methylbenzothiazole derivatives as MAO inhibitors. The compounds listed are structurally related to the article's focus compound and serve to illustrate SAR principles.

These findings highlight that for this class of compounds, substitution at the 6-position of the benzothiazole ring can lead to potent and highly selective MAO-B inhibitors. This provides a strong rationale for exploring derivatives of this compound for similar neurological targets.

Library Synthesis and Combinatorial Approaches for Lead Generation

Combinatorial chemistry offers a powerful approach to rapidly generate large numbers of diverse molecules for high-throughput screening. nih.gov The this compound scaffold is well-suited for combinatorial library synthesis. By reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, a vast library of amides, sulfonamides, and ureas can be efficiently synthesized. This can be performed using solid-phase synthesis techniques, where the scaffold is attached to a resin, allowing for easy purification after each reaction step. The resulting library of compounds can then be screened against a panel of biological targets to identify initial "hits" for further optimization. While specific large-scale combinatorial libraries based on this compound are not extensively reported in the literature, the principles of combinatorial synthesis are readily applicable to this versatile scaffold.

Exploration of Specific Enzyme or Receptor Interactions (In Vitro Binding Studies)

In vitro binding studies are essential for characterizing the interaction of a compound with its biological target. These assays can determine the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and can provide insights into the mechanism of action.

Drawing again from the research on related 2-methylbenzothiazole derivatives as MAO inhibitors, in vitro binding assays were crucial in identifying potent and selective compounds. The study utilized radioligand binding assays to determine the IC50 values for MAO-A and MAO-B. For instance, compound 4d was identified as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.0046 µM. Molecular docking studies further suggested that the 2-methylbenzo[d]thiazole core of these inhibitors binds within the active site of the MAO-B enzyme.

The following table presents a selection of in vitro binding data for these related compounds:

In Vitro Binding Data of 2-Methylbenzothiazole Derivatives for MAO-A and MAO-B
CompoundTargetIC50 (µM)
4aMAO-A> 100
MAO-B0.017
4dMAO-A> 100
MAO-B0.0046
5eMAO-A0.132
MAO-B0.0053

Data derived from a study on 2-methylbenzothiazole derivatives as MAO inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro.

These data underscore the potential of the 2-methylbenzothiazole scaffold to yield highly potent and selective enzyme inhibitors. Future research focusing on derivatives of this compound could explore a wide range of other enzymes and receptors, leveraging the chemical tractability of the methanamine group to optimize binding interactions.

Broader Applications in Organic Synthesis and Materials Science Research

Building Block in Complex Heterocyclic Synthesis

The benzothiazole (B30560) moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a number of compounds with diverse biological activities. nih.govnih.gov Consequently, (2-Methylbenzo[d]thiazol-6-yl)methanamine serves as an excellent starting material for the synthesis of more elaborate heterocyclic systems. The primary amine of the methanamine group provides a convenient handle for a variety of chemical transformations.

For instance, the amine can readily undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions allow for the facile introduction of diverse substituents and the construction of larger, more complex molecular architectures. A recent study in 2024 detailed the synthesis of a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, showcasing the utility of the amino-benzothiazole core in building complex molecules with potential antibacterial properties. researchgate.net While this example involves a 2-amino derivative, the principle of using the amine functionality as a synthetic handle is directly applicable to this compound.

Furthermore, the benzothiazole ring itself can participate in various reactions, including electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the benzene (B151609) ring portion of the molecule. This dual reactivity of both the substituent and the ring system makes this compound a highly adaptable building block for creating libraries of complex heterocyclic compounds for screening in drug discovery and other applications. A 2013 patent describes a method for preparing 2-methylbenzothiazole (B86508) derivatives, highlighting the industrial importance of this class of compounds as intermediates for pharmaceuticals and dyes. google.com

Table 1: Potential Synthetic Transformations of this compound for Heterocyclic Synthesis

Reaction TypeReagent/ConditionsResulting Functional Group/Structure
AcylationAcid chloride, baseAmide
Reductive AminationAldehyde/Ketone, reducing agentSecondary/Tertiary Amine
Schiff Base FormationAldehyde/KetoneImine
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl compound
N-ArylationAryl halide, catalystDiaryl amine

Precursor for Advanced Organic Materials and Functional Polymers

The development of advanced organic materials with tailored electronic, optical, and thermal properties is a significant area of contemporary research. The benzothiazole unit is known to be a component of some organic dyes and materials with interesting photophysical properties. Derivatives of 2-mercaptobenzothiazole, for example, have been investigated as additives in dye solar devices and as components for advanced polymeric materials with high refractive indices. mdpi.com

The primary amine functionality of this compound makes it a suitable monomer for the synthesis of various polymers, such as polyamides, polyimides, and polyureas. The incorporation of the rigid and heteroaromatic benzothiazole unit into the polymer backbone can impart desirable properties, including thermal stability, chemical resistance, and specific optoelectronic characteristics.

For example, condensation of this compound with a dicarboxylic acid would lead to a polyamide containing the 2-methylbenzothiazole moiety. The properties of the resulting polymer could be fine-tuned by the choice of the diacid comonomer. Such polymers could find applications in high-performance plastics, fibers, and films. Research into the atmospheric oxidation of 2-methylbenzothiazole highlights its presence and reactivity, which is a consideration for the long-term stability of materials derived from it. acs.org

Table 2: Potential Polymer Classes Derived from this compound

Polymer ClassComonomerKey Polymer Backbone LinkagePotential Properties
PolyamideDicarboxylic acid or diacyl chlorideAmide (-CONH-)High thermal stability, mechanical strength
PolyimideDianhydrideImideExcellent thermal and chemical resistance
PolyureaDiisocyanateUrea (-NHCONH-)Good elasticity and abrasion resistance
Poly(Schiff base)Dialdehyde or diketoneImine (-C=N-)Redox activity, potential for conductivity

Role as Ligands or Organocatalysts in Chemical Transformations

The nitrogen atom in the thiazole (B1198619) ring and the exocyclic primary amine in this compound can act as coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for use as ligands in coordination chemistry and homogeneous catalysis. The formation of stable complexes with transition metals can lead to catalysts with high activity and selectivity for a variety of organic transformations.

For instance, benzothiazole-containing ligands have been employed in catalysis. A 2023 study described new benzothiazole-based derivatives as ligands for the histamine (B1213489) H3 receptor, demonstrating the ability of this scaffold to interact with biological targets. nih.govnih.gov In a different context, N-heterocyclic carbenes (NHCs) with benzothiazole wingtips have been shown to be effective ligands in transition metal catalysis, demonstrating the versatility of the benzothiazole motif in ligand design. rsc.org The aminomethyl group in this compound can be readily modified to create bidentate or tridentate ligands, which can chelate to a metal center and influence its catalytic properties.

Furthermore, the primary amine group itself can function as an organocatalyst. Primary amines are known to catalyze a range of reactions, such as aldol (B89426) and Mannich reactions, through the formation of enamine or iminium ion intermediates. While the catalytic activity of this compound itself has not been extensively reported, its structural features suggest potential in this area. The use of benzothiazoline (B1199338) as a reducing agent in organocatalytic transfer hydrogenation reactions highlights the potential of the broader benzothiazole family in catalysis. acs.org

Table 3: Potential Catalytic Applications of this compound and its Derivatives

Catalysis TypeRole of Benzothiazole DerivativeExample Reaction
Homogeneous CatalysisLigand for transition metalsCross-coupling reactions, hydrogenation, hydrosilylation
OrganocatalysisBrønsted or Lewis base catalystAldol reaction, Michael addition, Mannich reaction
Asymmetric CatalysisChiral ligand or organocatalystEnantioselective synthesis

Future Prospects and Research Directions for 2 Methylbenzo D Thiazol 6 Yl Methanamine Research

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing (2-Methylbenzo[d]thiazol-6-yl)methanamine and its derivatives will likely focus on greener and more efficient methodologies. Traditional synthetic methods, while effective, often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that can be time-consuming and generate significant waste.

Future research will likely prioritize the development of one-pot syntheses and catalytic systems to streamline the production of the benzothiazole (B30560) core. For instance, the use of transition metal catalysts, such as copper or palladium, could facilitate more direct and atom-economical C-H functionalization and cross-coupling reactions. Additionally, exploring microwave-assisted and flow chemistry techniques could significantly reduce reaction times and improve yields, while also offering better control over reaction parameters. A recent study on the synthesis of 2-aminothiazole (B372263) sulfonamides highlighted a simplified and efficient method involving sulfonylation and amino group alkylation, which could be adapted for benzothiazole derivatives. nih.gov

A key goal will be to minimize the use of protecting groups, thereby shortening the synthetic sequence and reducing waste. The development of novel reagents and catalysts that are more selective and can operate under milder, more environmentally friendly conditions, such as using water or other green solvents, will be a significant area of investigation.

Expansion of Functionalization Methodologies for Enhanced Chemical Diversity

To explore a wider range of biological targets, the generation of diverse libraries of this compound analogs is crucial. Future research will focus on developing novel functionalization strategies to modify the core structure at various positions.

Late-stage functionalization, where modifications are introduced in the final steps of the synthesis, will be a particularly important area. This approach allows for the rapid generation of a wide array of derivatives from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies. Techniques such as regioselective C-H activation will be instrumental in introducing new functional groups onto the benzothiazole ring system and the methylamine (B109427) side chain.

Furthermore, the exploration of bioisosteric replacements for different parts of the molecule could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. For example, replacing the methyl group with other small alkyl or fluorinated groups could modulate the compound's metabolic stability and binding affinity. The synthesis of various N-substituted derivatives of related benzothiazole compounds has already shown promise in developing potent anticonvulsants, suggesting that similar modifications to this compound could yield new bioactive molecules. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. In the context of this compound, these techniques will play a pivotal role in the rational design of new analogs with desired biological activities.

Future research will likely employ a range of computational methods, including:

Molecular Docking: To predict the binding modes of this compound derivatives to specific biological targets, such as enzymes or receptors. This can help in understanding the molecular basis of their activity and guide the design of more potent inhibitors. For instance, docking studies have been used to propose the binding of 2-methylbenzo[d]thiazole derivatives to the active site of monoamine oxidase B (MAO-B). researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding.

The integration of artificial intelligence and machine learning algorithms with these computational models will further enhance their predictive power, enabling the in silico screening of vast virtual libraries of this compound derivatives.

Integration with High-Throughput Screening for Novel Bioactive Candidates

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity against a specific target. The integration of HTS with combinatorial chemistry approaches focused on the this compound scaffold will be a powerful strategy for discovering novel bioactive candidates.

Future efforts will likely involve the synthesis of large, diverse libraries of this compound derivatives using automated or semi-automated methods. These libraries can then be screened against a panel of biological targets implicated in various diseases. The development of novel, more sensitive, and cost-effective HTS assays will be crucial for the success of these campaigns.

Furthermore, the use of fragment-based screening, where smaller molecular fragments are screened for their ability to bind to a target, could be a valuable approach. Hits from a fragment screen can then be elaborated or linked together, using the this compound core as a scaffold, to generate more potent and selective ligands. An ultra-high-throughput screening platform has been developed that can screen millions of compounds per minute, demonstrating the potential for rapidly identifying potent non-natural polymers against biological targets. nih.gov This technology could be adapted for screening libraries based on the benzothiazole scaffold.

Q & A

Q. What are the standard laboratory synthesis protocols for (2-Methylbenzo[D]thiazol-6-YL)methanamine?

The compound is typically synthesized by reacting 2-methylbenzo[d]thiazole with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at room temperature. The reaction is stirred for 12–24 hours, followed by purification via column chromatography or recrystallization from methanol/diethyl ether . For scalability, continuous flow reactors have been proposed to optimize yield and efficiency under controlled conditions (80–100°C, pH 4–5) .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Analytical methods include:

  • 1H/13C NMR spectroscopy to confirm molecular structure (e.g., aromatic protons, methyl groups) .
  • High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for biological assays).
  • Mass spectrometry (MS) for molecular weight confirmation . Recrystallization in methanol/ether mixtures is commonly used to enhance purity .

Q. What are the primary biological activities associated with this compound?

The compound exhibits potential as a monoamine oxidase (MAO) inhibitor, increasing serotonin and dopamine levels, which may benefit neurodegenerative disease research. It also shows antimicrobial and antitumor properties in preliminary studies, with IC₅₀ values indicating activity against cancer cell lines .

Advanced Research Questions

Q. What methodological approaches are recommended for elucidating the mechanism of action in neurological models?

  • Enzyme inhibition assays : Measure MAO-A/MAO-B activity using spectrophotometric or fluorometric methods (e.g., kynuramine oxidation assay) .
  • Computational docking studies : Apply density functional theory (DFT) (e.g., B3LYP hybrid functional) to model interactions between the compound and MAO active sites .
  • In vivo neurochemical profiling : Quantify neurotransmitter levels in rodent brain tissues via microdialysis coupled with LC-MS .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Substituent optimization : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to improve metabolic stability. Comparative studies show that 4-chloro derivatives exhibit stronger antitumor activity .
  • Pro-drug strategies : Modify the methanamine group to enhance blood-brain barrier penetration (e.g., esterification for increased lipophilicity) .
  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) for in vivo administration .

Q. How should researchers address discrepancies in reported biological activities of benzothiazole derivatives?

  • Standardized assay protocols : Replicate studies under controlled conditions (e.g., uniform cell lines, incubation times). For example, Study A () used broth microdilution for antimicrobial testing, while Study B employed MTT assays for cytotoxicity .
  • Orthogonal validation : Confirm activity via multiple methods (e.g., in vitro enzyme inhibition + in vivo efficacy models).
  • Structural-activity relationship (SAR) analysis : Compare analogs (see table below) to identify critical functional groups.
Analog Modification Biological Impact
6-(4-Chlorophenyl)benzothiazoleChlorine substitutionEnhanced antitumor activity (IC₅₀ ↓ 30%)
6-(Methylthio)benzoxazol-2-amineOxazole core + methylthioReduced MAO inhibition, increased solubility
N-(2-Methylbenzo[d]thiazol-6-yl)benzamideBenzamide additionImproved antimicrobial spectrum

Q. What strategies mitigate synthetic challenges in scaling up production?

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer compared to batch methods .
  • Catalyst optimization : Screen palladium or copper catalysts for coupling reactions to minimize byproducts .
  • Purification automation : Implement flash chromatography systems with gradient elution for high-throughput purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.